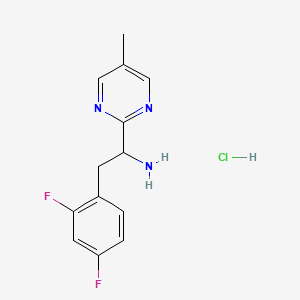
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of amine hydrochlorides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Ethanamine Backbone: Starting with a suitable precursor, such as 2,4-difluorobenzene, the ethanamine backbone can be constructed through a series of reactions including halogenation, nucleophilic substitution, and amination.
Introduction of the Pyrimidinyl Group: The 5-methylpyrimidin-2-yl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine: The free amine form without the hydrochloride salt.
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-ol: The corresponding alcohol derivative.
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one: The corresponding ketone derivative.
Uniqueness
The presence of both the difluorophenyl and methylpyrimidinyl groups in 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride imparts unique chemical properties, such as enhanced stability and specific biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C13H14ClF2N3 |
|---|---|
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H13F2N3.ClH/c1-8-6-17-13(18-7-8)12(16)4-9-2-3-10(14)5-11(9)15;/h2-3,5-7,12H,4,16H2,1H3;1H |
InChI-Schlüssel |
CRZZFKZHMZGSAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



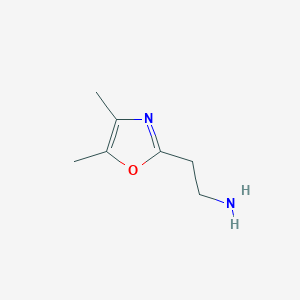

![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)

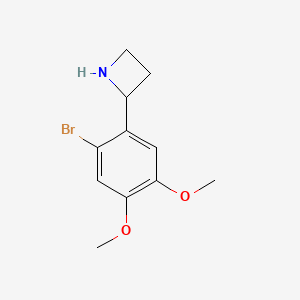
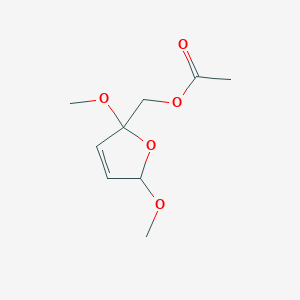

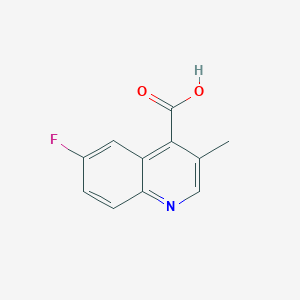


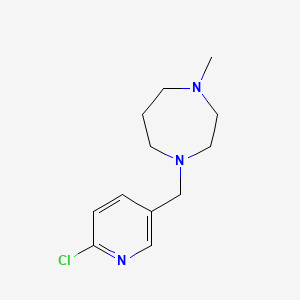

![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
